![molecular formula C17H23N7O B6473713 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640963-40-0](/img/structure/B6473713.png)
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C17H23N7O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.19640838 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, particularly focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of pyrazole and pyrimidine rings, which are known for their diverse biological activities. The structural formula can be represented as follows:
This structure includes:
- A pyrazole moiety, which is often associated with anti-inflammatory and anticancer properties.
- A pyrimidine ring that plays a crucial role in nucleic acid metabolism and is implicated in various enzymatic processes.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases, which are critical in signaling pathways related to cancer progression. For instance, compounds containing pyrimidine derivatives have been reported to exhibit selectivity towards specific kinases involved in tumor growth and survival .
- Heat Shock Protein Inhibition : Research indicates that derivatives of this compound may act as inhibitors of heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of many oncogenic proteins. Inhibitors of Hsp90 have shown promise in preclinical models for their ability to induce apoptosis in cancer cells .
- Anti-inflammatory Activity : Pyrazole-containing compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are key players in the inflammatory response. Some derivatives exhibit significant selectivity towards COX-II, potentially reducing gastrointestinal side effects associated with non-selective COX inhibitors .
Efficacy Studies
A series of studies have evaluated the biological activity of similar pyrazole-pyrimidine derivatives:
Compound | Target | IC50 (µM) | Biological Effect |
---|---|---|---|
Compound A | COX-II | 0.52 | Anti-inflammatory |
Compound B | Hsp90 | 0.011 | Induces apoptosis |
Compound C | EGFR | 0.78 | Tumor growth inhibition |
These studies indicate that modifications to the core structure can significantly enhance potency against specific targets .
Case Studies
- Cancer Models : In a melanoma xenograft model, compounds similar to the target compound exhibited significant tumor regression, demonstrating their potential as anticancer agents .
- Inflammation Models : In vivo studies using animal models of inflammation showed that certain derivatives could reduce swelling and pain more effectively than standard treatments, suggesting a favorable therapeutic profile .
Scientific Research Applications
Synonyms
- CHEMBL251975
- N-(2-(furan-2-yl)-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as:
- K562 (chronic myeloid leukemia)
- A549 (lung cancer)
For instance, a study demonstrated that certain pyrazole derivatives showed GI50 values ranging from 0.04 to 11.4 µM against multiple cancer cell lines, indicating potent antitumor activity .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Pyrazole-based compounds have been explored for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Kinase Inhibition
The compound has shown promise as a kinase inhibitor, which is crucial in cancer therapy. Kinases play a pivotal role in cell signaling and proliferation; thus, inhibiting their activity can lead to reduced tumor growth. Compounds similar to this one have been reported to exhibit nanomolar inhibition against specific kinases, which are vital targets in cancer treatment .
Neuroprotective Potential
Emerging research suggests that pyrazole derivatives may possess neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The intricate interactions of these compounds with neurotransmitter systems warrant further investigation into their therapeutic applications .
Table: Summary of Key Studies Involving Pyrazole Derivatives
Properties
IUPAC Name |
2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c25-17(23-5-1-2-6-23)13-21-8-10-22(11-9-21)15-12-16(19-14-18-15)24-7-3-4-20-24/h3-4,7,12,14H,1-2,5-6,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOCJGFZFMINI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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